Tert-butyl 2-iodothiophen-3-ylcarbamate

Description

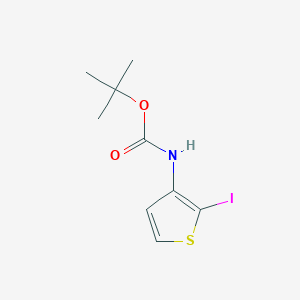

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-iodothiophen-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMZUJNUBUFYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452790 | |

| Record name | TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149704-10-9 | |

| Record name | TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149704-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Insights into the Reactivity of Tert Butyl 2 Iodothiophen 3 Ylcarbamate

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The aryl iodide portion of the molecule is highly reactive in various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the metal center, which is the initial step in many catalytic cycles. This reactivity is fundamental to its use in constructing new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org Tert-butyl 2-iodothiophen-3-ylcarbamate serves as an effective aryl halide partner in these reactions. The general advantages of the Suzuki reaction include mild conditions and the use of commercially available and less toxic boronic acids. fishersci.co.uk The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.org

The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, catalyst systems like Pd(OAc)₂/PCy₃ and Pd₂(dba)₃/P(t-Bu)₃ are effective for a wide range of substrates. organic-chemistry.org The mechanism involves the activation of the boronic acid by the base, which facilitates the transmetalation step. organic-chemistry.org Research has shown that various aryl and heteroaryl boronic acids can be successfully coupled with aryl halides, including those on heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|---|

| N-aryl-bromoarylamide | Naphthylboronic acid | 5 mol % Pd, 6 mol % Ligand | K₃PO₄ | THF | 50 | Up to 99% beilstein-journals.org |

| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | 0.5-10% w/w Palladium Catalyst | Various | Water or Alcohol | RT to 150 | Varies fishersci.co.uk |

While specific examples detailing the Negishi coupling (using an organozinc reagent) with this compound are less commonly documented in readily available literature, the principles are similar to the Suzuki reaction. The Negishi reaction is also a potent C-C bond-forming tool, though it often requires stricter exclusion of water and oxygen. libretexts.org

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.org this compound is a suitable substrate for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the thiophene (B33073) ring.

The development of specialized phosphine ligands, such as sterically hindered biaryl phosphines (e.g., XPhos), has been critical to the success and broad applicability of this reaction, allowing it to proceed under milder conditions with a wider range of substrates. wikipedia.orgnih.gov The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also a key parameter influencing the reaction's efficiency. nih.gov The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the arylamine product. libretexts.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Common Examples |

|---|---|---|

| Catalyst Precursor | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ libretexts.org |

| Ligand | Stabilizes Pd center, facilitates key steps | XPhos, DPPF, BINAP wikipedia.orgnih.gov |

| Base | Deprotonates the amine coupling partner | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ nih.govlibretexts.org |

The reaction's utility has been demonstrated in the synthesis of complex molecules, including pharmaceuticals and organic semiconductors. nih.gov

Other Transition Metal-Catalyzed Coupling Transformations (e.g., Ni-catalyzed)

While palladium is the most common catalyst for cross-coupling reactions, other transition metals like nickel are gaining prominence. Nickel catalysts can offer different reactivity and can sometimes be more cost-effective. Recent research has shown that nickel, in combination with visible light photoredox catalysis, can effectively mediate C-O and C-N bond-forming reactions. chemrxiv.org In some of these systems, simple additives like tert-butylamine (B42293) can function as both a base and a ligand, simplifying the reaction setup. chemrxiv.org These methods have been applied to a diverse range of nucleophiles, including phenols, anilines, and sulfonamides, showcasing the potential for nickel to catalyze transformations similar to those achieved with palladium. chemrxiv.org

Chemical Transformations Involving the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions. organic-chemistry.org

Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The removal of the Boc group from this compound regenerates the free amine (2-iodothiophen-3-amine), which can then participate in further synthetic transformations. This deprotection is typically achieved under acidic conditions. fishersci.co.uk

The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. commonorganicchemistry.com This cation can either be trapped by a nucleophilic scavenger or eliminate a proton to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.org

Hydrochloric acid (HCl) in an alcohol solvent such as methanol (B129727) or in dioxane. fishersci.co.ukwikipedia.org

Lewis acids like aluminum chloride (AlCl₃), which can allow for selective cleavage in the presence of other acid-sensitive groups. wikipedia.org

Table 3: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Highly effective; volatile byproducts. wikipedia.org |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate; Room Temperature | Common and cost-effective; product is often isolated as the HCl salt. fishersci.co.uk |

It is important to consider that the generated tert-butyl cation can potentially alkylate electron-rich sites on the substrate. The use of "scavengers" like anisole (B1667542) or thiophenol can mitigate this side reaction. acsgcipr.orgwikipedia.org

Transformations of the Carbamate to Other Functional Groups (e.g., Urea (B33335), Amide)

Once the Boc group is removed to unveil the primary amine, this new functional group can be readily converted into other important moieties, such as ureas and amides.

Urea Formation: The resulting 2-iodothiophen-3-amine can react with isocyanates to form substituted ureas. Alternatively, direct conversion of carbamates to ureas can sometimes be achieved using aluminum amide complexes, which avoids the need for potentially hazardous isocyanate intermediates. organic-chemistry.org However, this direct method has been shown to be selective, with t-butyl carbamates being less reactive than methyl or benzyl (B1604629) carbamates. organic-chemistry.org A more common route involves deprotection followed by reaction of the free amine.

Amide Formation: The free amine can be acylated to form amides. This is typically accomplished by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC). Another approach involves the direct synthesis of amides from non-activated carboxylic acids using urea as a nitrogen source, though this is a transformation of a carboxylic acid, not the carbamate itself. nih.gov For the thiophene amine, the standard acylation methods are most applicable.

These transformations significantly expand the synthetic utility of the parent compound, allowing for the introduction of diverse structural and functional elements.

Intramolecular Rearrangements and Cyclization Pathways

The strategic placement of the carbamate and iodo functionalities on the thiophene ring of this compound provides a powerful platform for orchestrating intramolecular bond-forming reactions. These reactions are primarily initiated by the generation of a highly reactive organometallic intermediate, which can then undergo subsequent rearrangement or cyclization to furnish complex heterocyclic scaffolds.

Anionic Ortho-Fries Rearrangement in Thiophene Carbamate Systems

The anionic ortho-Fries rearrangement is a powerful synthetic tool for the regioselective introduction of an acyl group ortho to a directing group on an aromatic or heteroaromatic ring. uwa.edu.aursc.org In the context of thiophene carbamate systems, this reaction typically involves a 1,3-acyl migration. The process is initiated by deprotonation at the position ortho to the carbamate directing group using a strong base, such as an organolithium reagent. However, in the case of this compound, the presence of the iodine atom offers an alternative and more facile route to the key anionic intermediate via lithium-halogen exchange.

Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures preferentially initiates a rapid lithium-iodine exchange at the 2-position of the thiophene ring. wikipedia.org This generates a 2-lithiothiophene intermediate. The carbamate group, being a strong directing metalation group (DMG), plays a crucial role in stabilizing this intermediate through chelation with the lithium cation. baranlab.orgnih.gov

Upon warming, this lithiated intermediate can undergo an intramolecular nucleophilic attack of the anionic carbon onto the electrophilic carbonyl carbon of the Boc-carbamate group. This results in a 1,3-migration of the tert-butoxycarbonyl group from the nitrogen atom to the adjacent carbon atom (C2) of the thiophene ring. Subsequent workup quenches the reaction and leads to the formation of a 3-amino-2-aroylthiophene derivative. The general mechanism is outlined below:

Reaction Scheme: Anionic Ortho-Fries Rearrangement

| Step | Description |

| 1. Lithium-Halogen Exchange | This compound reacts with an organolithium reagent (e.g., n-BuLi) at low temperature, leading to the formation of a 2-lithiothiophene intermediate. |

| 2. Intramolecular Acyl Migration | Upon warming, the anionic carbon at the C2 position attacks the carbonyl carbon of the carbamate group in an intramolecular fashion. |

| 3. Rearrangement | This leads to a 1,3-acyl migration, forming a new carbon-carbon bond and shifting the tert-butoxycarbonyl group to the C2 position. |

| 4. Quenching | The reaction is quenched with an aqueous workup to yield the final 3-amino-2-aroylthiophene product. |

While specific experimental data for the anionic ortho-Fries rearrangement of this compound is not extensively documented in publicly available literature, the reactivity of related aryl and heteroaryl carbamates provides strong evidence for the feasibility of this pathway. organic-chemistry.orgresearchgate.net The efficiency of the rearrangement is influenced by factors such as the nature of the organolithium base, the solvent system, and the reaction temperature.

Ring Annulation and Heterocycle Formation via Directed Metalation

The 2-lithiothiophene intermediate, generated from this compound via lithium-halogen exchange, is not only a precursor for the anionic ortho-Fries rearrangement but also a pivotal species for constructing fused heterocyclic systems. By trapping this intermediate with suitable electrophiles, a variety of ring annulation reactions can be achieved, leading to the formation of valuable thieno-fused heterocycles, such as thienopyridines. nih.gov

A key strategy involves the reaction of the 2-lithiothiophene intermediate with an electrophile that contains a functional group capable of subsequent intramolecular cyclization. For instance, reaction with a nitrile-containing electrophile can set the stage for the formation of a thienopyridine ring system.

The general synthetic approach is as follows:

Formation of the 2-Lithiothiophene Intermediate: As described previously, treatment of this compound with an organolithium reagent at low temperature generates the 2-lithiothiophene species.

Reaction with an Electrophile: The lithiated intermediate is then reacted with an electrophile, for example, a substituted benzonitrile. This results in the formation of an imine intermediate after nucleophilic addition of the lithiated thiophene to the nitrile carbon.

Intramolecular Cyclization: The Boc-protecting group on the nitrogen can be removed under acidic conditions. The resulting free amine is then positioned to undergo an intramolecular cyclization onto the adjacent imine or a ketone formed upon hydrolysis of the imine. This cyclization, often promoted by acid or heat, leads to the formation of a fused pyridine (B92270) ring, yielding a thieno[3,2-b]pyridine (B153574) derivative.

Illustrative Reaction Parameters for Heterocycle Formation

| Reactant | Reagent | Electrophile | Product | Conditions |

| This compound | n-BuLi | Aromatic Nitrile | Thieno[3,2-b]pyridine | 1. THF, -78 °C; 2. Electrophile addition; 3. Acid-catalyzed cyclization |

This methodology provides a convergent and modular approach to a range of substituted thienopyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The specific substitution pattern of the final product can be readily varied by choosing different electrophiles in the trapping step.

Iv. Spectroscopic and Structural Elucidation Studies of Tert Butyl 2 Iodothiophen 3 Ylcarbamate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For tert-butyl 2-iodothiophen-3-ylcarbamate, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the N-H proton of the carbamate (B1207046), and the two protons on the thiophene (B33073) ring.

Based on the analysis of related structures like tert-butyl N-(3-thienyl)carbamate and general substituent effects, the following proton chemical shifts (δ) can be predicted:

Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The presence of the electron-withdrawing iodine atom at the C-2 position and the carbamate group at the C-3 position would significantly influence their chemical shifts, typically moving them downfield into the aromatic region (approximately 7.0-8.0 ppm).

N-H Proton: The carbamate N-H proton typically appears as a broad singlet. Its chemical shift is variable and depends on solvent and concentration, but it is generally expected in the range of 6.5-8.5 ppm.

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet, characteristically found in the upfield region of the spectrum, around 1.5 ppm. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-4/H-5 | ~7.0 - 8.0 | Doublet | ~5.0 - 6.0 Hz |

| Thiophene H-5/H-4 | ~7.0 - 8.0 | Doublet | ~5.0 - 6.0 Hz |

| N-H (Carbamate) | ~6.5 - 8.5 | Broad Singlet | N/A |

| -C(CH₃)₃ | ~1.5 | Singlet | N/A |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, nine distinct signals are expected.

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon atom bonded to iodine (C-2) would be shifted significantly upfield due to the heavy atom effect, appearing at a predicted chemical shift of around 75-90 ppm. The other three carbons (C-3, C-4, C-5) would resonate in the typical aromatic region (110-140 ppm).

Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 150-155 ppm. rsc.org

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group typically appears around 80-85 ppm, while the three equivalent methyl carbons will produce a strong signal around 28 ppm. rsc.orgdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | ~152 |

| Thiophene C-3, C-4, C-5 | ~110 - 140 |

| Thiophene C-2 (C-I) | ~80 |

| -C(CH₃)₃ | ~82 |

| -C(CH₃)₃ | ~28 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two thiophene protons (H-4 and H-5), confirming their scalar coupling and adjacency on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the thiophene H-4 and C-4, H-5 and C-5, and the tert-butyl protons and their corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton to the carbonyl carbon (C=O) and the thiophene C-3; the thiophene H-4 proton to carbons C-2, C-3, and C-5; and the tert-butyl protons to the quaternary carbon and the carbamate carbonyl carbon. These correlations provide definitive proof of the connectivity of the molecular fragments. nanalysis.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₁₂INO₂S), the exact mass is 324.96335 amu. echemi.com High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) undergoes fragmentation, providing valuable structural information. The fragmentation pattern is highly predictable for this molecule:

Loss of tert-butyl radical: The most prominent fragmentation pathway is expected to be the cleavage of the tert-butyl group to form a very stable tert-butyl cation at m/z 57. This is often the base peak in the spectrum. uni-saarland.de

Loss of isobutylene (B52900): Another common fragmentation for tert-butyl esters and carbamates is the McLafferty-type rearrangement involving the loss of a neutral isobutylene molecule (56 amu), resulting in a fragment ion at [M - 56]⁺˙.

Loss of CO₂: Decarboxylation of fragment ions can lead to the loss of carbon dioxide (44 amu).

Thiophene ring fragments: Cleavage of the thiophene ring or loss of the iodine atom (127 amu) can also occur. whitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 325 | [C₉H₁₂INO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 269 | [M - C₄H₈]⁺˙ | Loss of isobutylene |

| 198 | [M - I]⁺ | Loss of iodine radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often base peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.

C-H Stretches: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons of the tert-butyl group. Aromatic C-H stretching from the thiophene ring may appear at slightly above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group is expected to appear in the range of 1680-1720 cm⁻¹. nist.gov

C-N Stretch and N-H Bend: Absorptions corresponding to C-N stretching and N-H bending vibrations are typically found in the 1500-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the carbamate ester group will likely show strong bands in the 1200-1300 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Carbamate |

| ~2970 | sp³ C-H Stretch | tert-Butyl |

| ~1700 | C=O Stretch | Carbamate Carbonyl |

| ~1550 | N-H Bend | Carbamate |

| ~1250 | C-O Stretch | Carbamate |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific XRD data for this compound is not publicly available, analysis of the closely related analog, tert-butyl N-(thiophen-2-yl)carbamate, provides valuable insights into the likely solid-state structure. nih.gov

For tert-butyl N-(thiophen-2-yl)carbamate, crystallographic analysis revealed the following key features:

Molecular Conformation: The dihedral angle between the thiophene ring and the carbamate group was found to be 15.79°. A similar near-planar conformation is expected for the 2-iodo-3-ylcarbamate isomer.

Crystal Packing: The crystal structure is stabilized by intermolecular hydrogen bonding. An N-H···O hydrogen bond between the carbamate N-H of one molecule and the carbonyl oxygen of an adjacent molecule leads to the formation of one-dimensional chains extending through the crystal lattice. nih.gov

Intramolecular Interactions: The structure also exhibits weak intramolecular C-H···O interactions between the methyl protons of the bulky tert-butyl group and the carbonyl oxygen. nih.gov

Table 5: Crystallographic Data for the Analog, tert-Butyl N-(thiophen-2-yl)carbamate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.732 (2) |

| b (Å) | 8.6513 (17) |

| c (Å) | 9.879 (2) |

| Volume (ų) | 1002.7 (3) |

| Key Interaction | Intermolecular N-H···O Hydrogen Bond |

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

DFT calculations are instrumental in elucidating the three-dimensional structure and energetic landscape of molecules. mdpi.com These calculations model the electron density to derive the energy of the system, allowing for the determination of stable molecular geometries and the exploration of different conformational states.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy, representing the most stable structure of the molecule. For tert-butyl 2-iodothiophen-3-ylcarbamate, this involves determining the precise bond lengths, bond angles, and dihedral angles between the thiophene (B33073) ring and the tert-butyl carbamate (B1207046) substituent.

While specific DFT studies on this compound are not widely available in the literature, extensive research has been conducted on the closely related compound, tert-butyl N-(thiophen-2-yl)carbamate. nih.govaminer.orgresearchgate.net In studies of this analog, theoretical geometric parameters were calculated using DFT methods such as B3LYP and M06-2X with a 6-311++G(d,p) basis set. nih.govaminer.orgresearchgate.net The results showed good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. nih.govnih.gov For instance, in the crystal structure of tert-butyl N-(thiophen-2-yl)carbamate, the dihedral angle between the thiophene ring and the carbamate group was found to be 15.79 (14)°. nih.gov Computational studies identified two stable conformers, with the most stable form determined by the torsion angle of the carbamate group relative to the ring. researchgate.net Similar calculations for this compound would be expected to reveal the influence of the iodine atom and the different substitution pattern on the molecule's preferred conformation and geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for the Analog tert-Butyl N-(thiophen-2-yl)carbamate (Calculated via DFT) This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value |

| Bond Length | C=O | 1.23 Å | 1.21 Å |

| Bond Length | N-H | 1.01 Å | 0.98 Å |

| Bond Length | C-S (thiophene) | 1.74 Å | 1.72 Å |

| Bond Angle | C-N-C | 123.5° | 125.1° |

| Bond Angle | O=C-N | 125.4° | 124.8° |

| Note: Data is illustrative and based on studies of a related compound. nih.govresearchgate.netnih.gov Actual values for this compound would require specific calculations. |

Theoretical vibrational frequency analysis is a key output of DFT calculations that predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the harmonic frequencies of the optimized geometry, researchers can assign specific vibrational modes (e.g., stretching, bending) to the peaks observed in experimental spectra. nih.gov This correlation is crucial for confirming the molecular structure and understanding its dynamic behavior. For tert-butyl N-(thiophen-2-yl)carbamate, theoretical vibrational frequencies calculated using DFT methods were found to be in good agreement with the experimental FT-IR spectrum, with assignments aided by Potential Energy Distribution (PED) analysis. nih.govaminer.orgresearchgate.net

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ucl.ac.uk This involves calculating the magnetic shielding around each nucleus in the molecule. ucl.ac.uk The chemical shift is influenced by the local electronic environment, including inductive and anisotropic effects from nearby functional groups. ucl.ac.uk For this compound, calculations would predict the ¹H and ¹³C NMR signals, accounting for the deshielding effects of the electronegative iodine, oxygen, and nitrogen atoms, as well as the ring currents of the thiophene system. These theoretical predictions serve as a valuable tool for interpreting and assigning complex experimental NMR spectra. nih.gov

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Analog tert-Butyl N-(thiophen-2-yl)carbamate This table presents data for an analogous compound to illustrate the correlation between experimental and calculated spectra.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |

| N-H Stretch | 3265 | 3450 | Stretching of the amine N-H bond |

| C-H Aromatic Stretch | 3108 | 3110 | Stretching of C-H bonds on the thiophene ring |

| C=O Stretch | 1732 | 1725 | Stretching of the carbonyl group in the carbamate |

| C-N Stretch | 1255 | 1260 | Stretching of the carbon-nitrogen bond |

| Note: Data is illustrative and based on studies of a related compound. nih.govaminer.org Calculated frequencies are often scaled to better match experimental values. mdpi.com |

Solvation Models and Environmental Effects on Molecular Properties

Further research employing theoretical and computational chemistry methods would be necessary to elucidate these fundamental properties.

Vi. Synthetic Applications and Utility As a Building Block

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The presence of both an iodo and a tert-butoxycarbonyl (Boc)-protected amino group on the thiophene (B33073) ring makes tert-butyl 2-iodothiophen-3-ylcarbamate an ideal starting material for the synthesis of various fused heterocyclic systems. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the carbamate (B1207046) can be deprotected to liberate the amine for subsequent cyclization reactions.

This strategy is particularly effective in the synthesis of thieno[3,2-b]pyridines and other related polycyclic aromatic compounds. For instance, through a sequence of Sonogashira or Suzuki cross-coupling reactions at the 2-position, followed by deprotection of the Boc group and subsequent intramolecular cyclization, a variety of substituted thienopyridines can be accessed. These scaffolds are of significant interest in medicinal chemistry and materials science.

The general synthetic approach can be summarized as follows:

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF/H₂O) | 2-Aryl-3-(Boc-amino)thiophene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-3-(Boc-amino)thiophene |

| Intramolecular Cyclization | Acid or base-mediated deprotection and cyclization | Fused heterocycles (e.g., thienopyridines) |

This table illustrates common palladium-catalyzed cross-coupling reactions and subsequent cyclization steps that can be employed with this compound to generate advanced heterocyclic scaffolds.

Role in the Synthesis of Biologically Active Molecules (Excluding Clinical Data)

The thiophene nucleus is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a crucial intermediate for the synthesis of various molecules with potential therapeutic applications, particularly as enzyme inhibitors.

A significant area of application is in the development of kinase inhibitors. nih.gov Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.gov The thienopyrimidine scaffold, which can be synthesized from precursors like this compound, is a common core in many kinase inhibitors. The synthetic strategy often involves the construction of the pyrimidine (B1678525) ring onto the thiophene core, with the substituents on the thiophene influencing the binding affinity and selectivity of the final compound.

Furthermore, derivatives of this compound have been explored for their potential as anti-cancer agents. nih.gov The ability to introduce diverse functionalities onto the thiophene ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

Development of Libraries of Functionalized Thiophenes

The robust and versatile reactivity of this compound makes it an excellent scaffold for the development of combinatorial libraries of functionalized thiophenes. By employing various palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 2-position of the thiophene ring.

For example, a library of 2-aryl or 2-heteroaryl thiophenes can be rapidly synthesized by reacting this compound with a diverse set of boronic acids or esters under Suzuki-Miyaura coupling conditions. researchgate.netresearchgate.netechemi.comnih.gov Similarly, Sonogashira coupling with a variety of terminal alkynes can generate a library of 2-alkynylthiophenes.

The resulting library of substituted 3-(Boc-amino)thiophenes can then be further diversified. Deprotection of the Boc group can be followed by acylation, sulfonylation, or reaction with various electrophiles to introduce further diversity at the 3-position. This high-throughput approach allows for the efficient generation of a large number of distinct compounds for screening in drug discovery and materials science applications.

Applications in Material Science and Polymer Chemistry (e.g., Conjugated Polymers)

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. Thieno[3,2-b]thiophene, a structural motif accessible from this compound, is a particularly promising building block for these materials. Its planar structure and potential for strong intermolecular S-S interactions facilitate efficient charge hopping between polymer chains.

The synthesis of conjugated polymers from this building block would typically involve the conversion of the iodo- and amino-functionalities into groups suitable for polymerization, such as di-stannyl or di-boronic ester derivatives. Subsequent polymerization via Stille or Suzuki coupling would yield well-defined conjugated polymers. The tert-butyl carbamate group, or the amino group after deprotection, can be used to tune the solubility and processing characteristics of the resulting polymers.

These polymers have potential applications in a range of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers can be used as the emissive layer or as charge-transporting layers in OLEDs. The electronic properties of the polymer, which can be modulated by the substituents on the thiophene ring, determine the color and efficiency of the emitted light.

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some thiophene-based polymers makes them suitable for use as the active semiconductor layer in OFETs.

Organic Photovoltaics (OPVs): In solar cell applications, these polymers can function as the electron-donating material in the active layer.

The ability to functionalize the thiophene core using this compound as a starting point provides a powerful tool for the rational design of new organic materials with optimized properties for specific electronic applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 2-iodothiophen-3-ylcarbamate?

- Methodology : A common approach involves iodination of a pre-functionalized thiophene precursor. For example, tert-butyl carbamate groups can be introduced via reaction of 2-aminothiophen-3-ol derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions. Subsequent iodination using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) yields the target compound. This mirrors protocols for analogous brominated thiophene carbamates .

- Key Considerations : Reaction temperature (0–25°C) and stoichiometric control are critical to minimize side reactions like over-iodination.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic peaks for the tert-butyl group (~1.3 ppm, singlet) and thiophene protons (6–7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected for C9H12INO2S: ~325.0 g/mol).

- HPLC : Purity assessment via reverse-phase chromatography (e.g., C18 column, acetonitrile/water gradient).

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodology : The iodine atom serves as a superior leaving group compared to bromine or chlorine, enabling efficient participation in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For instance, coupling with aryl/heteroaryl boronic acids under Pd(PPh3)4 catalysis in THF/H2O at 80°C can yield biaryl derivatives. Reaction optimization should focus on catalyst loading and base selection (e.g., K2CO3) to enhance yields .

Advanced Research Questions

Q. What strategies mitigate low yields during the iodination step in synthesis?

- Methodology : Low yields often stem from incomplete iodination or competing side reactions. Solutions include:

- Pre-activation of NIS : Adding catalytic Lewis acids (e.g., BF3·Et2O) to enhance electrophilicity.

- Solvent Optimization : Switching from DMF to DCE or acetonitrile to reduce polarity-driven side reactions.

- Temperature Gradients : Gradual warming from 0°C to room temperature improves regioselectivity .

Q. How can one address instability of this compound under acidic/basic conditions?

- Methodology : The tert-butyl carbamate group is prone to cleavage under strong acids (e.g., TFA) or bases. Stability studies via HPLC monitoring under varying pH (1–14) reveal optimal storage in neutral, anhydrous solvents (e.g., THF) at –20°C. Light sensitivity due to the C–I bond necessitates amber vials .

Q. What are the mechanistic implications of electronic effects in thiophene ring functionalization?

- Methodology : The electron-withdrawing carbamate and iodine substituents deactivate the thiophene ring, directing electrophilic substitution to the 5-position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity. Experimental validation via nitration or bromination reactions shows preferential 5-substitution, corroborating electronic effects .

Q. How can tert-butyl carbamate deprotection be achieved without disrupting the iodine substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.